Ethyl 2-amino-5-fluorobenzoate
CAS No.: 319-24-4; 391-93-5
Cat. No.: VC5781390
Molecular Formula: C9H10FNO2
Molecular Weight: 183.182
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 319-24-4; 391-93-5 |
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Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.182 |
IUPAC Name | ethyl 2-amino-5-fluorobenzoate |
Standard InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 |
Standard InChI Key | HSKOREORSSOUOG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC(=C1)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-amino-5-fluorobenzoate belongs to the class of benzoate esters, with systematic IUPAC naming as ethyl 6-amino-3-fluorobenzoate. The benzene ring is substituted with an amino (-NH₂) group at position 2 and a fluorine atom at position 5, while the ethyl ester (-COOCH₂CH₃) occupies position 1. This arrangement creates a polar yet lipophilic profile, as evidenced by its partition coefficient (LogP = 2.17) and polar surface area (52.32 Ų) .
The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, enhancing susceptibility to electrophilic substitution. Conversely, the amino group’s electron-donating nature stabilizes resonance structures, influencing reactivity in synthetic pathways .
Spectroscopic Data
Nuclear magnetic resonance (¹H NMR) analysis reveals distinct proton environments:
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Aromatic protons appear as a doublet at δ 7.55 ppm (1H), a multiplet at δ 7.03 ppm (1H), and a doublet of doublets at δ 6.61 ppm (1H).
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The ethyl ester group shows a quartet at δ 4.33 ppm (2H, CH₂) and a triplet at δ 1.40 ppm (3H, CH₃) .
Mass spectrometry (ES+) confirms the molecular ion peak at m/z 184.0 (M+1), aligning with the theoretical exact mass of 183.07000 .
Synthesis and Reaction Mechanisms
Esterification of 2-Amino-5-Fluorobenzoic Acid
The most cited synthesis route involves acid-catalyzed esterification of 2-amino-5-fluorobenzoic acid (CAS 446-08-2) with ethanol (Scheme 1):
Reagents:
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2-Amino-5-fluorobenzoic acid (1.0 g, 6.4 mmol)
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Ethanol (15 mL), toluene (10 mL)
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Concentrated H₂SO₄ (catalytic)
Procedure:
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The carboxylic acid is dissolved in a toluene-ethanol azeotropic mixture to facilitate water removal via Dean-Stark distillation.
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Sulfuric acid catalyzes protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol.
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Refluxing at 80–100°C for 12 hours drives the reaction to 50% yield .
Purification:
Crude product is chromatographed on silica gel using chloroform/methanol (98:2 to 95:5 gradient), isolating the ester as a pale-yellow solid .
Alternative Pathways
Patent literature (e.g., EP1180514 A1) describes microwave-assisted esterification, reducing reaction times to 2–3 hours with comparable yields . Solvent-free conditions using ionic liquids (e.g., [BMIM][HSO₄]) are also explored to improve sustainability .
Physicochemical Properties
Thermal and Physical Constants
The compound’s low vapor pressure and high boiling point suggest suitability for high-temperature applications, while its density reflects moderate molecular packing efficiency.
Solubility and Partitioning
Ethyl 2-amino-5-fluorobenzoate exhibits:
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High solubility: In polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding with the amino group.
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Moderate solubility: In ethanol (14.6 g/L at 25°C) and chloroform (9.8 g/L).
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Low solubility: In water (<0.1 g/L) attributed to the lipophilic ethyl ester .
Applications in Pharmaceutical and Material Sciences
Drug Intermediate
The compound serves as a precursor in synthesizing protease inhibitors and antiviral agents. For example, Meiji Seika Kaisha’s patent (EP1180514 A1) highlights its use in preparing peptidomimetics targeting hepatitis C virus NS3/4A protease . Fluorine’s electronegativity enhances binding affinity to enzymatic active sites, while the amino group allows derivatization via Schiff base formation .
Fluorescent Probes
Functionalization with dansyl chloride or coumarin derivatives yields fluorophores for cellular imaging. The amino group’s nucleophilicity facilitates conjugation, while fluorine minimizes photobleaching .
Polymer Additives
Incorporated into epoxy resins, ethyl 2-amino-5-fluorobenzoate improves thermal stability (TGA onset: 220°C vs. 180°C for unmodified resins) by forming hydrogen bonds with polymer chains.
Future Research Directions
Bioconjugation Strategies
Exploration of click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties for anticancer drug delivery systems.
Computational Modeling
Density functional theory (DFT) studies to predict reaction pathways for fluorine substitution, optimizing synthetic yields .
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